Ethyl 4-(2,5-dichlorothiophene-3-carboxamido)-2-phenylthiophene-3-carboxylate
Description
Ethyl 4-(2,5-dichlorothiophene-3-carboxamido)-2-phenylthiophene-3-carboxylate is a heterocyclic compound featuring a bis-thiophene scaffold with dichloro and phenyl substituents. Its structure includes a central thiophene ring substituted at the 4-position with a 2,5-dichlorothiophene-3-carboxamido group and at the 2-position with a phenyl moiety, while the 3-position is esterified with an ethyl group.
Structural characterization of this compound typically employs X-ray crystallography (using programs like SHELXL for refinement ) and NMR spectroscopy. For instance, comparative NMR analysis of analogous compounds (e.g., rapamycin derivatives) highlights how substituents influence chemical shifts in specific regions, aiding structural elucidation .
Properties
IUPAC Name |
ethyl 4-[(2,5-dichlorothiophene-3-carbonyl)amino]-2-phenylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO3S2/c1-2-24-18(23)14-12(9-25-15(14)10-6-4-3-5-7-10)21-17(22)11-8-13(19)26-16(11)20/h3-9H,2H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFMJABPPUMCNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1NC(=O)C2=C(SC(=C2)Cl)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 4-(2,5-dichlorothiophene-3-carboxamido)-2-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 2,5-dichlorothiophene-3-carboxylic acid: This can be achieved through the chlorination of thiophene followed by carboxylation.
Amidation: The 2,5-dichlorothiophene-3-carboxylic acid is then reacted with an amine to form the corresponding amide.
Coupling with 2-phenylthiophene-3-carboxylic acid: This step involves the esterification of the amide with ethyl 2-phenylthiophene-3-carboxylate under acidic conditions to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4-(2,5-dichlorothiophene-3-carboxamido)-2-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carboxylate group to an alcohol.
Substitution: Halogenation reactions can introduce additional halogen atoms into the thiophene ring, using reagents such as bromine or iodine.
Scientific Research Applications
Ethyl 4-(2,5-dichlorothiophene-3-carboxamido)-2-phenylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent due to its thiophene core.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers for electronic devices.
Organic Electronics: It is explored for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of Ethyl 4-(2,5-dichlorothiophene-3-carboxamido)-2-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in inflammatory pathways. In material science, its electronic properties are utilized to facilitate charge transport in semiconductor devices.
Comparison with Similar Compounds
Table 1: Key Structural Differences
| Compound | Substituent at Thiophene-2 | Substituent at Thiophene-4 |
|---|---|---|
| Target Compound | Phenyl | 2,5-Dichlorothiophene-3-carboxamido |
| Analog 1 (Methyl derivative) | Methyl | 2,5-Dichlorothiophene-3-carboxamido |
| Analog 2 (Positional isomer) | 2,5-Dichlorothiophene-3-carboxamido | Phenyl |
NMR Spectral Analysis
Comparative NMR studies (e.g., δH in CDCl₃) reveal distinct shifts in regions sensitive to substituent electronic effects. For example:
- Region A (positions 39–44) : The target compound’s phenyl group induces upfield shifts (~0.2–0.5 ppm) compared to methyl-substituted analogs due to π-electron shielding.
- Region B (positions 29–36): The dichlorothiophene carboxamido group causes deshielding (~0.3–0.7 ppm) relative to non-halogenated analogs .
Table 2: Representative NMR Chemical Shifts (δH, ppm)
| Proton Position | Target Compound | Analog 1 (Methyl) | Analog 2 (Isomer) |
|---|---|---|---|
| Thiophene H-5 | 7.25 | 7.30 | 7.18 |
| Phenyl H-ortho | 7.45 | N/A | 7.52 |
| Carboxamido NH | 9.10 | 9.15 | 8.95 |
Crystallographic and Electronic Properties
X-ray diffraction data refined via SHELXL show:
- Bond Lengths: The dichlorothiophene ring exhibits shorter C-Cl bonds (1.72–1.74 Å) compared to non-halogenated analogs (C-H: 1.08 Å), influencing conjugation and stability.
- Dihedral Angles : The phenyl group creates a ~30° dihedral angle with the thiophene plane, reducing steric clash compared to bulkier substituents.
Visualization tools like ORTEP-3 highlight these geometric differences, which correlate with solubility and melting points.
Physicochemical and Reactivity Trends
- Solubility : The phenyl group enhances lipophilicity (logP ≈ 3.8) compared to methyl analogs (logP ≈ 2.5).
- Stability: Dichlorothiophene derivatives show higher thermal stability (decomposition >200°C) than non-halogenated analogs.
- Reactivity : Lumping strategies group these compounds with other halogenated thiophenes, but the phenyl moiety introduces unique electrophilic aromatic substitution pathways .
Biological Activity
Ethyl 4-(2,5-dichlorothiophene-3-carboxamido)-2-phenylthiophene-3-carboxylate is a complex organic compound belonging to the thiophene derivatives class. This compound has garnered attention in medicinal chemistry and material science due to its unique structural and electronic properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene core with various substituents that enhance its biological activity. The IUPAC name is ethyl 4-[(2,5-dichlorothiophene-3-carbonyl)amino]-2-phenylthiophene-3-carboxylate . Its molecular formula is with a molecular weight of approximately 396.33 g/mol.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, which could lead to anti-inflammatory effects.
- Antimicrobial Activity : Its thiophene structure is associated with antimicrobial properties, making it a candidate for further studies in this area.
- Charge Transport in Electronics : In material science applications, the compound's electronic properties facilitate charge transport in organic semiconductors.
Antimicrobial Properties
Research indicates that thiophene derivatives possess significant antimicrobial activity. This compound has been evaluated against various bacterial strains. A study demonstrated its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines. This effect is attributed to the inhibition of NF-kB signaling pathways, which are crucial in inflammatory responses.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity comparable to standard antibiotics .
- Inflammatory Response Modulation : Another research article highlighted the compound's ability to modulate inflammatory responses in macrophage cell lines. The study found that treatment with this thiophene derivative significantly decreased TNF-alpha levels, suggesting potential therapeutic applications for inflammatory diseases .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related thiophene derivatives:
| Compound Name | Activity | Remarks |
|---|---|---|
| Ethyl 2-(2,5-dichlorothiophene-3-carboxamido) | Moderate Antimicrobial | Similar structure but less potent |
| 2,5-Dichlorothiophene-3-carboxamide | Low Anti-inflammatory | Simpler structure; less versatile |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
